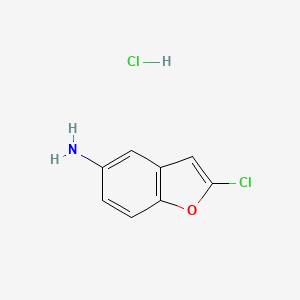

2-Chloro-1-benzofuran-5-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

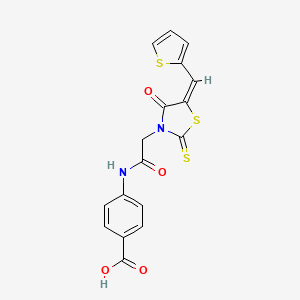

The compound “2-Chloro-1-benzofuran-5-amine;hydrochloride” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized from corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the hydroalkoxylation reaction of ortho -alkynylphenols to afford benzo [b]furans .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be represented by the SMILES stringCC1=CC2=C (C=CC (N)=C2)O1.Cl . The empirical formula is C9H10ClNO . Chemical Reactions Analysis

Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells . They have also been used in the treatment of skin diseases such as cancer or psoriasis .Physical And Chemical Properties Analysis

The physical form of the compound is solid . The chemical properties are represented by the SMILES stringCC1=CC2=C (C=CC (N)=C2)O1.Cl .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Chloro-1-benzofuran-5-amine hydrochloride is a compound that can be involved in various synthetic and chemical reactions. Research shows the synthesis of benzofuran compounds, including derivatives with substituents like -NH2, which could potentially include 2-chloro-1-benzofuran-5-amine hydrochloride. These compounds have been explored for their trypanocidal properties, indicating their potential use in developing treatments for diseases caused by Trypanosoma parasites (Dann, Char, & Grießmeier, 1982). Additionally, cascade reactions involving benzofuran compounds have been developed, demonstrating the compound's role in innovative synthetic methodologies (Gabriele, Mancuso, Salerno, & Costa, 2007).

Photostimulated Reactions

2-Chloro-1-benzofuran-5-amine hydrochloride could also be a candidate for photostimulated reactions. Research has shown that certain benzofuran derivatives can undergo fast tin-free hydrodehalogenation and reductive radical cyclization reactions under photostimulation, leading to high yields of cyclized products (Vaillard, Postigo, & Rossi, 2004). This indicates the potential of 2-chloro-1-benzofuran-5-amine hydrochloride in photoreactive synthesis processes.

Antimicrobial Applications

Some benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds related to 2-chloro-1-benzofuran-5-amine hydrochloride have shown effectiveness against various bacterial strains, highlighting the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2007). The diversity in the antimicrobial activity of benzofuran derivatives suggests a broad spectrum of possible applications in combating infectious diseases.

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research is needed to collect the latest information in this promising area .

Propiedades

IUPAC Name |

2-chloro-1-benzofuran-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO.ClH/c9-8-4-5-3-6(10)1-2-7(5)11-8;/h1-4H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIXSMGMKYHWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

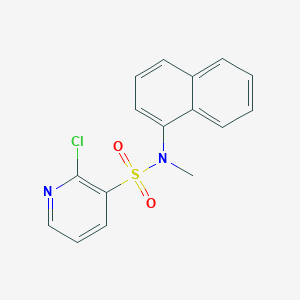

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)

![2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2523162.png)

![Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate](/img/structure/B2523163.png)

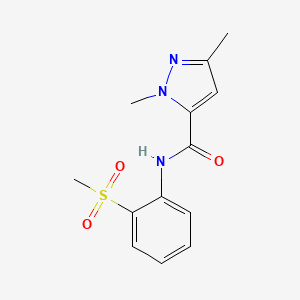

![N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2523168.png)